Monobenzyl phthalate

Overview

Description

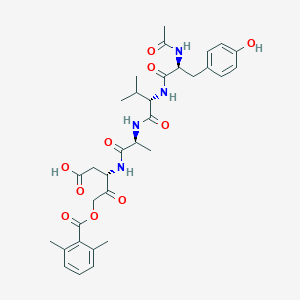

Monobenzyl phthalate (MBzP) is a hydroxylated phthalate metabolite. It is identified as a major intermediate in the titanium dioxide (TiO2)/UV degradation of n-butyl benzyl phthalate (BBP). It is an endocrine-disrupting compound and a priority pollutant found in diverse environmental samples .

Synthesis Analysis

Monobenzyl phthalate is the major metabolite of butyl benzyl phthalate (BBP), a common plasticizer. BBP can also be metabolized into monobutyl phthalate (MBP) .

Molecular Structure Analysis

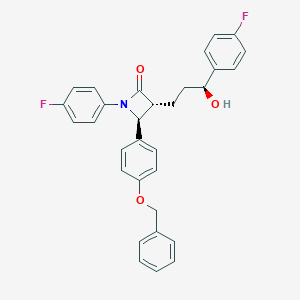

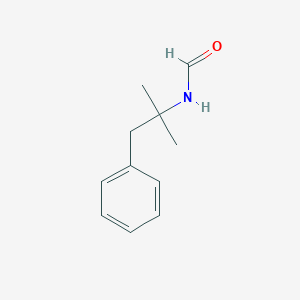

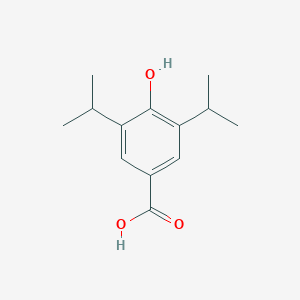

The chemical formula of Monobenzyl phthalate is C15H12O4. Its exact mass is 256.07 and its molecular weight is 256.257 .

Chemical Reactions Analysis

Monobenzyl phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of benzyl alcohol. It is a major metabolite of the plasticizer butyl benzyl phthalate (BBP) .

Physical And Chemical Properties Analysis

Monobenzyl phthalate is a crystal or powder with a white to pale yellow color . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Scientific Research Applications

- MBzP, like many phthalates, has attracted attention as a potential endocrine disruptor. In vitro and in vivo studies suggest that phthalates can act as endocrine disruptors, causing moderate reproductive and developmental toxicities .

- Research has explored the long-term epigenomic effects of phthalate exposure, including MBzP. Epigenetic changes induced by MBzP may have transgenerational and multigenerational implications .

- MBzP is found in personal care products, such as perfumes, lotions, and cosmetics. Understanding its safety profile and potential health effects is essential for consumer protection .

- MBzP can leach into the environment from plastics and other sources. It enters the human body through inhalation, ingestion, or dermal absorption .

- Investigating whether MBzP affects bone health and contributes to osteoporosis risk is an active area of research .

Endocrine Disruption and Reproductive Toxicity

Epigenomic Consequences

Personal Care Products and Health

Environmental Contamination and Exposure Routes

Bone Health and Osteoporosis

Hormone Disruption and Sex Steroids

Mechanism of Action

Target of Action

Monobenzyl phthalate (MBzP) is a major metabolite of butyl benzyl phthalate (BBP), a common plasticizer . Like many phthalates, BBP has attracted attention as a potential endocrine disruptor . The primary targets of MBzP are the endocrine system and various neural structures involved in controlling brain functions .

Mode of Action

MBzP interacts with hormone synthesis, transport, and metabolism, affecting the hormone balance of the organism . It interferes with nuclear receptors in various neural structures, which are crucial for controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

MBzP can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can induce neurological disorders .

Pharmacokinetics

It is known that mbzp is a urinary metabolite of exposure to phthalates such as diethylhexyl phthalate . More research is needed to fully understand the ADME properties of MBzP and their impact on bioavailability.

Result of Action

The result of MBzP’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .

Action Environment

The action of MBzP can be influenced by various environmental factors. For example, the presence of other chemicals could potentially increase the incidence of neurodevelopmental disorders . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenylmethoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKIUQUXDNHBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-68-1 (calcium salt) | |

| Record name | Mono-benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9043938 | |

| Record name | Monobenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monobenzyl phthalate | |

CAS RN |

2528-16-7 | |

| Record name | Monobenzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2528-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monobenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBENZYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27NM8BNV1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common sources of human exposure to monobenzyl phthalate?

A1: Humans are exposed to MBzP primarily through exposure to its parent compound, butylbenzyl phthalate (BBzP). BBzP is widely used in various products, including:

- Flexible plastics []

- Industrial solvents []

- Personal care products [, ]

- Cleaning products []

- Medications with enteric coatings []

- PVC flooring []

Q2: How is human exposure to monobenzyl phthalate typically measured?

A2: Urinary MBzP concentration is a reliable biomarker of exposure to BBzP. [, , , , , , , , , , , ] Researchers often use a single first-morning urine sample, as it has been shown to be moderately predictive of exposure over several months. []

Q3: How is butylbenzyl phthalate metabolized in the body?

A4: BBzP is rapidly metabolized in the liver, primarily by hydrolysis, to form monobutyl phthalate (MBP) and MBzP. [, ] While BBzP itself is not detected in bile, significant amounts of MBP-glucuronide, MBzP-glucuronide, and smaller quantities of free monoesters are found. [] This suggests that these metabolites undergo enterohepatic circulation, being reabsorbed from the gut and eventually excreted in urine. []

Q4: Are there species differences in the metabolism of butylbenzyl phthalate?

A5: Yes, significant differences exist in how various species metabolize BBzP. Humans and dogs predominantly form MBzP over MBP, while monkeys, rats, and mice favor MBP formation. [] This highlights the importance of carefully selecting appropriate animal models for studying BBzP toxicity.

Q5: How might monobenzyl phthalate impact human health?

A5: Research suggests that exposure to MBzP, primarily through its parent compound BBzP, might be associated with several health outcomes:

Q6: Could monobenzyl phthalate interact with melatonin receptors?

A8: In silico studies and in vitro binding assays suggest that BBzP can bind to both MT1 and MT2 melatonin receptors, potentially acting as an antagonist or inverse agonist. [] This raises the possibility of BBzP and its metabolites like MBzP interfering with melatonin signaling, which is crucial for regulating circadian rhythms and sleep-wake cycles.

Q7: Are there any known links between monobenzyl phthalate exposure and childhood behavior?

A9: Studies have reported an association between prenatal exposure to MBzP and internalizing behaviors, relationship problems, and emotional symptoms in boys at 3 years old. []

Q8: What are the limitations of the existing research on monobenzyl phthalate and health effects?

A8: It's important to note that most human studies on MBzP are cross-sectional or case-control studies, making it challenging to establish causal relationships. Further research, particularly large-scale prospective cohort studies, is needed to confirm these associations and determine if MBzP exposure directly contributes to these health outcomes.

Q9: What analytical methods are used to measure monobenzyl phthalate in urine?

A9: Various analytical techniques are employed for accurate and sensitive detection and quantification of MBzP in urine samples. Common methods include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.